N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide
Description
N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a propanamide moiety
Properties
IUPAC Name |
N-[4-(1-phenylethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-17(20)18-15-9-11-16(12-10-15)23(21,22)19-13(2)14-7-5-4-6-8-14/h4-13,19H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWZAHLRFCXBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-phenylethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually dissolved in a solvent mixture of methanol and acetonitrile in a 50:50 ratio .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as urease, by binding to the active site and preventing substrate access . This inhibition can lead to a decrease in the enzymatic activity, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide
- N-{4-[(1-phenylethyl)sulfamoyl]phenyl}acetamide
- N-{4-[(1-phenylethyl)sulfamoyl]phenyl}butanamide
Uniqueness
N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 1-phenylethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
